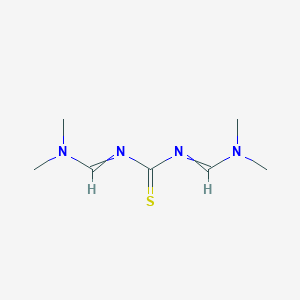

1,3-Bis(dimethylaminomethylidene)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(dimethylaminomethylidene)thiourea is a chemical compound with the molecular formula C7H14N4S and a molecular weight of 186.28 g/mol . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, thiourea derivatives are generally synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis

The molecular structure of this compound includes a total of 29 bonds, with 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 urea (-thio) derivative, and 2 tertiary amines (aliphatic) .Chemical Reactions Analysis

In a study, efficient methods of the synthesis of cyclophanes containing the thiourea moiety via the reaction of o-, m-, and p-aminobenzamides with 1,3-bis(dimethylaminomethyl)thiourea were developed .Scientific Research Applications

Asymmetric Catalysis

1,3-Bis(dimethylaminomethylidene)thiourea has been found to be highly effective as a bifunctional catalyst. This catalyst, featuring a thiourea moiety and an amino group, is particularly efficient in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. Such catalysis plays a crucial role in the development of new synthetic routes for various compounds, including chiral quaternary carbon centers with high enantioselectivity (Okino et al., 2005).

Synthesis of Cyclophanes

This compound has also been utilized in the synthesis of cyclophanes containing the thiourea moiety. Efficient methods have been developed for this synthesis, involving the reaction of aminobenzamides with 1,3-bis(dimethylaminomethyl)thiourea using various catalysts. Such developments are significant in the field of organic chemistry and synthesis of complex molecular structures (Khairullina et al., 2019).

Formation of Biheterocyclic Compounds

Another interesting application is in the synthesis of biheterocyclic compounds. N,N'-bis(dimethylaminomethylene)thiourea, prepared from this compound, can react with various compounds to yield a range of valuable heterocycles. This process demonstrates an efficient and regioselective synthesis route in organic chemistry (Landreau et al., 2003).

Enhancing Solar Cell Efficiency

In the field of renewable energy, derivatives of this compound have been used to enhance the efficiency of dye-sensitized solar cells. Specifically, tetramethyl benzidine-based thiourea derivatives were used as additives in gel polymer electrolytes for solar cells, showing significant improvements in solar to electric conversion efficiency (Karthika et al., 2019).

Catalytic Applications in Organic Synthesis

This compound-supported copper(I) chloride catalysts have shown high efficiency in azide–alkyne cycloaddition reactions. This application is notable in green chemistry for its potential in solvent-free conditions and recyclability, offering a sustainable approach to chemical synthesis (Barman et al., 2016).

Mechanism of Action

Target of Action

1,3-Bis(dimethylaminomethylidene)thiourea is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities

Mode of Action

The compound is involved in the reaction of o-, m-, and p-aminobenzamides with 1,3-bis(dimethylaminomethyl)thiourea or 1,3-bis(methoxymethyl)thiourea using NiCl2·6H2O and SmCl3·6H2O as catalysts . This reaction is part of the synthesis of cyclophanes containing the thiourea moiety .

Biochemical Pathways

, antibacterial, antiviral, HDL-elevating, analgesic, anti-HIV , and more.

Result of Action

Safety and Hazards

When handling 1,3-Bis(dimethylaminomethylidene)thiourea, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

properties

IUPAC Name |

1,3-bis(dimethylaminomethylidene)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJKOXKEGOLKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

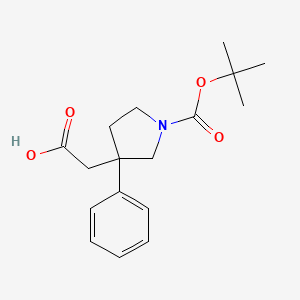

![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)

![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)

![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)